molecular formula C20H17ClN4O2S B11355482 4-chloro-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

4-chloro-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11355482
M. Wt: 412.9 g/mol
InChI Key: LWYFGBNUDLOVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzamide, a pyrrolidinone ring, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazide with a thioamide under acidic conditions.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling of the Thiadiazole and Pyrrolidinone Rings: The two rings can be coupled using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using a suitable halogenating agent, such as N-chlorosuccinimide (NCS).

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate with a suitable benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, optimization of reaction conditions, and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form new ring structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

    Cyclization: Acidic or basic conditions with suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-chloro-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is being investigated for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-protein interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by binding to a receptor, thereby modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N,N,2-trimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 5-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide

Uniqueness

4-chloro-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiadiazole ring, in particular, is associated with a wide range of biological activities, making this compound a valuable candidate for further research and development.

Properties

Molecular Formula

C20H17ClN4O2S

Molecular Weight

412.9 g/mol

IUPAC Name

4-chloro-N-[5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C20H17ClN4O2S/c1-12-2-8-16(9-3-12)25-11-14(10-17(25)26)19-23-24-20(28-19)22-18(27)13-4-6-15(21)7-5-13/h2-9,14H,10-11H2,1H3,(H,22,24,27)

InChI Key

LWYFGBNUDLOVPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.